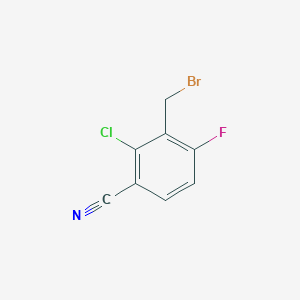
3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C8H4BrClFN It is a derivative of benzonitrile, featuring bromomethyl, chloro, and fluoro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of bromine, chlorine, and fluorine substituents.
The specific conditions for each step, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and scalability.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The chloro and fluoro substituents can direct electrophiles to specific positions on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Electrophiles: Halogens, nitro groups, and sulfonic acids.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized aromatic compounds.
Biology
The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for the exploration of new drug candidates with specific biological activities.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to identify and optimize these properties.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique substituents provide specific properties that can be tailored for various industrial uses.
Mécanisme D'action
The mechanism by which 3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-2-chlorobenzonitrile: Lacks the fluorine substituent.
3-(Bromomethyl)-4-fluorobenzonitrile: Lacks the chlorine substituent.
2-Chloro-4-fluorobenzonitrile: Lacks the bromomethyl group.
Uniqueness
3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile is unique due to the combination of bromomethyl, chloro, and fluoro substituents on the benzene ring. This combination provides distinct reactivity and properties, making it a versatile compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.
Propriétés
Formule moléculaire |
C8H4BrClFN |
|---|---|
Poids moléculaire |
248.48 g/mol |
Nom IUPAC |
3-(bromomethyl)-2-chloro-4-fluorobenzonitrile |
InChI |
InChI=1S/C8H4BrClFN/c9-3-6-7(11)2-1-5(4-12)8(6)10/h1-2H,3H2 |
Clé InChI |
QYWWVXOMWBFLPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C#N)Cl)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


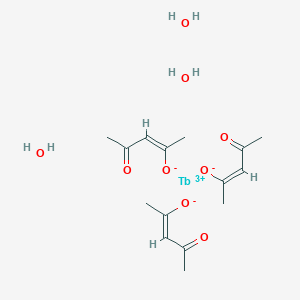
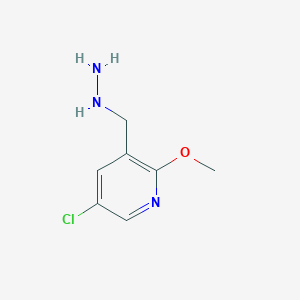
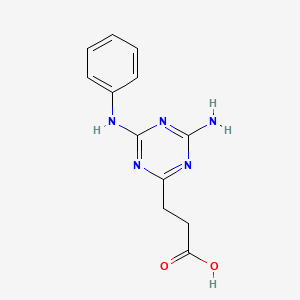
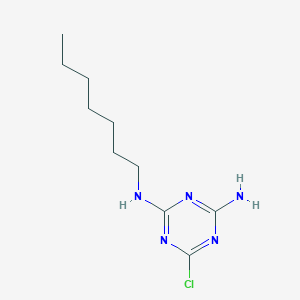
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)





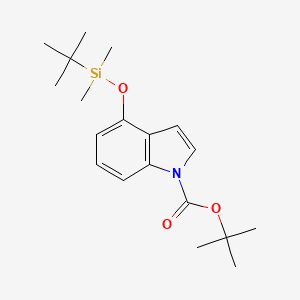
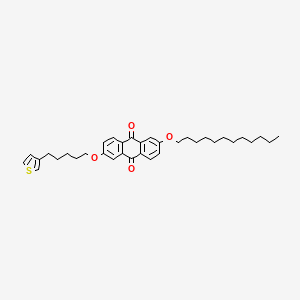
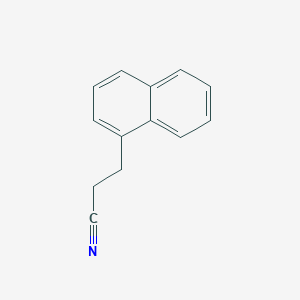
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)
